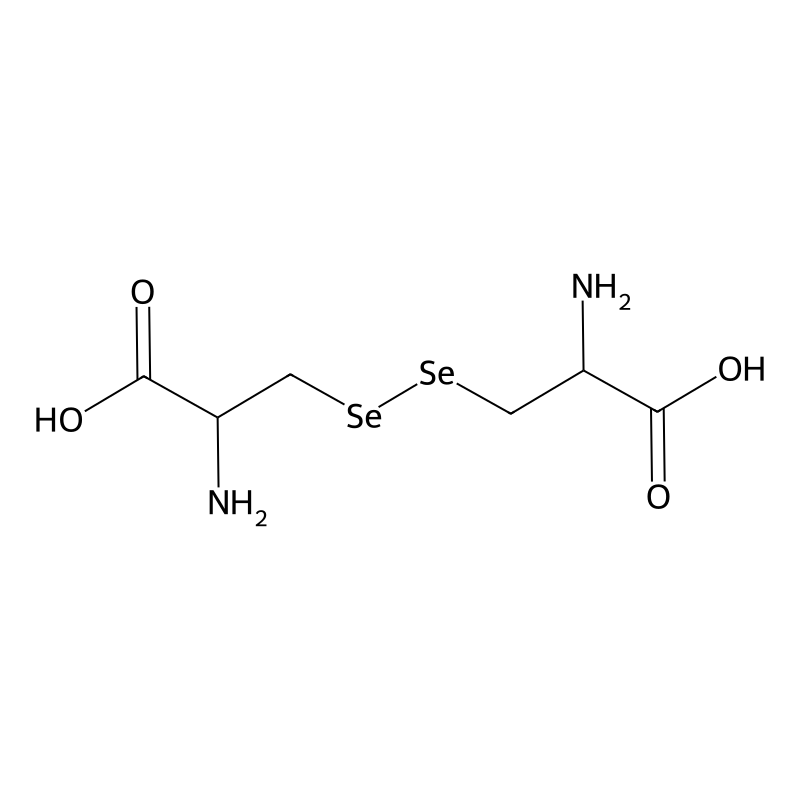

Selenocystine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Selenocystine is a naturally occurring compound formed by the oxidation of selenocysteine, an amino acid that incorporates selenium instead of sulfur. It is classified as a diselenide, characterized by the presence of a selenium-selenium bond. Selenocystine plays a crucial role in biological systems, particularly in the context of selenoproteins, which are proteins that contain selenocysteine residues. These proteins are vital for various biological functions, including antioxidant defense and redox regulation.

Sec's primary function lies within selenoproteins. These proteins play diverse roles in various biological processes, including:

- Antioxidant Defense: The low reduction potential of Sec makes selenoproteins effective scavengers of free radicals, protecting cells from oxidative damage.

- Selenium Transport: Selenoprotein P functions as a transporter, delivering selenium throughout the body.

- Thyroid Hormone Metabolism: Certain selenoproteins are involved in the proper functioning of the thyroid gland.

- Metal Binding: The unique properties of Sec allow selenoproteins to bind and interact with various metal ions, crucial for specific biological functions.

- Deselenization: Under specific conditions, selenocystine can be reduced to selenocysteine and subsequently converted to alanine. This process can occur rapidly under anaerobic conditions or selectively under aerobic conditions .

- Thiol/Disulfide Exchange: Selenocystine can engage in thiol/disulfide-like exchange reactions, where it acts as a more reactive substitute for cysteine due to the unique properties of selenium compared to sulfur .

- Redox Activity: The compound exhibits high redox activity, allowing it to participate in various biochemical transformations, which are essential in enzymatic reactions involving selenoenzymes .

Selenocystine is integral to the function of several enzymes known as selenoenzymes. These include:

- Glutathione Peroxidases: Enzymes that protect cells from oxidative damage.

- Thioredoxin Reductases: Involved in maintaining cellular redox balance.

- Methionine Sulfoxide Reductases: Repair oxidatively damaged proteins.

The biological activity of selenocystine is primarily attributed to its ability to undergo redox reactions, which are critical for maintaining cellular homeostasis and protecting against oxidative stress .

Selenocystine can be synthesized through various methods:

- Oxidation of Selenocysteine: The most common method involves the oxidation of selenocysteine using oxidizing agents such as hydrogen peroxide or iodine .

- Chemical Synthesis: Alternative synthetic routes have been developed using organic synthesis techniques that involve the reaction of selenium-containing compounds with cysteine derivatives .

- Biological Synthesis: In living organisms, selenocystine is formed during the metabolism of selenocysteine, particularly when selenium is abundant and incorporated into proteins.

Selenocystine has several applications across different fields:

- Biochemistry and Molecular Biology: Used as a model compound for studying redox reactions and enzyme mechanisms involving selenium.

- Pharmaceuticals: Investigated for its potential therapeutic effects against oxidative stress-related diseases due to its antioxidant properties .

- Catalysis: Employed in dynamic combinatorial chemistry as a catalyst to mimic natural processes involving thiol/disulfide exchanges at physiological conditions .

Research has shown that selenocystine interacts with various biological molecules:

- Proteins: It can form mixed disulfides with cysteine residues in proteins, influencing protein structure and function.

- Enzymes: Its role in enhancing the activity of certain enzymes through thiol/disulfide exchange reactions has been extensively studied, revealing its significance in biochemical pathways .

Selenocystine shares similarities with other sulfur-containing compounds but exhibits unique properties due to the presence of selenium. The following compounds are often compared with selenocystine:

| Compound | Composition | Key Differences |

|---|---|---|

| Cysteine | Contains sulfur | Less reactive than selenocystine; lower redox potential. |

| Glutathione | Tripeptide (Cys-Gly-Glu) | Functions primarily as an antioxidant; does not contain selenium. |

| Selenomethionine | Contains selenium | Functions similarly to methionine but incorporates selenium; less reactive than selenocystine. |

| Homocysteine | Contains sulfur | Similar structure to cysteine but lacks thiol reactivity; involved in metabolism. |

Selenocystine's uniqueness lies in its enhanced reactivity and ability to participate in specific biochemical pathways that are not accessible to its sulfur counterparts. Its role in enzymatic processes and redox chemistry underscores its importance in biological systems .